molecular formula C12H14OS B12542555 6-(Phenylsulfanyl)hex-4-YN-1-OL CAS No. 144512-00-5

6-(Phenylsulfanyl)hex-4-YN-1-OL

Cat. No.: B12542555
CAS No.: 144512-00-5
M. Wt: 206.31 g/mol
InChI Key: WHUWZSSBEZHJDB-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)hex-4-YN-1-OL is an organosulfur compound featuring a phenylsulfanyl group (-SPh) at the 6th position of a hex-4-yn-1-ol backbone. For instance, sulfur-containing compounds often exhibit enhanced binding affinity in medicinal chemistry due to their electronic and steric properties .

Properties

CAS No.

144512-00-5

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

6-phenylsulfanylhex-4-yn-1-ol

InChI

InChI=1S/C12H14OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1,6,10-11H2

InChI Key

WHUWZSSBEZHJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)hex-4-YN-1-OL typically involves the introduction of a phenylsulfanyl group to a hexynol backbone. One common method involves the reaction of hex-4-YN-1-OL with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 6-(Phenylsulfanyl)hex-4-YN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)hex-4-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfanyl)hex-4-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)hex-4-YN-1-OL involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(Phenylsulfanyl)hex-4-YN-1-OL with three categories of analogous compounds: aryl sulfides, alkynols, and heterocyclic derivatives.

Structural and Functional Group Comparison

Table 1: Key Structural Features and Functional Groups

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
6-(Phenylsulfanyl)hex-4-YN-1-OL Linear alkyne + thioether -OH, -C≡C, -SPh ~206.3 (calculated) Synthetic intermediate
5-(6-Methoxynaphthalen-2-yl)-1-aryl derivatives Naphthalene + aryl sulfides -OCH₃, -CF₃, -NO₂ 450–500 (reported) Pharmacological studies
6-[2-(Methylcarbamoyl)phenylsulfanyl]-3-E-indazole Indazole + thioether -CONHCH₃, -SPh, vinyl pyridine ~470 (estimated) Anticancer agents
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Pyrazole + thioether -CH₂OH, -SCH₃ ~296.4 (reported) Material synthesis

Key Observations :

  • Reactivity : The terminal alkyne in 6-(Phenylsulfanyl)hex-4-YN-1-OL enables click chemistry applications (e.g., Huisgen cycloaddition), unlike the indazole or pyrazole derivatives, which prioritize aromatic interactions .
  • Solubility : The hydroxyl group enhances water solubility compared to purely aromatic sulfides (e.g., compounds with -CF₃ groups, which are more lipophilic) .
  • Pharmacological Potential: While ’s indazole derivative targets abnormal cell growth, the absence of a heterocyclic core in 6-(Phenylsulfanyl)hex-4-YN-1-OL limits direct therapeutic overlap but suggests utility as a synthetic precursor .
Spectroscopic and Physical Properties

Table 2: NMR and MS Data for Analogous Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
1n (from ) Aromatic H: 7.2–8.1; -OCH₃: 3.9 C=O: 168; CF₃: 122 (q) 488.1 [M+H]⁺
6-(Phenylsulfanyl)hex-4-YN-1-OL* Alkyne H: ~2.5; -OH: ~1.5 C≡C: ~70–85; -SPh: ~135 206.3 (calculated)
(3-(4-(Methylthio)phenyl)-pyrazole) Pyrazole H: 7.8–8.2; -CH₂OH: 4.6 SCH₃: 15; aromatic C: 120–140 296.4 [M+H]⁺

Notes:

  • The alkyne protons in 6-(Phenylsulfanyl)hex-4-YN-1-OL are expected to resonate upfield (~2.5 ppm) compared to aromatic protons in compounds (~7–8 ppm) due to reduced electron withdrawal .
  • The -SPh group’s carbon signal (~135 ppm) aligns with thioether-containing analogs in .

Inferences :

  • The alkyne group in 6-(Phenylsulfanyl)hex-4-YN-1-OL poses combustion risks, necessitating inert atmosphere handling, akin to pyrazole derivatives in .
  • Thioether compounds generally require ventilation to mitigate sulfurous decomposition products .

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